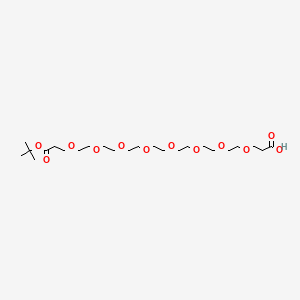
Acid-PEG8-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG8-t-butyl ester is a bifunctional polyethylene glycol (PEG) linker that contains both a carboxylic acid and a t-butyl ester functional group. This compound is widely used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG8-t-butyl ester typically involves the esterification of a PEG chain with a carboxylic acid and a t-butyl ester. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acid-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the t-butyl ester group.
Esterification: DCC and DMAP are commonly used as coupling agents and catalysts, respectively.
Amidation: Carbodiimides such as DCC are used to activate the carboxylic acid group for reaction with amines.
Major Products
Hydrolysis: Carboxylic acid and t-butanol.
Esterification: Ester derivatives of the PEG chain.
Amidation: Amide derivatives of the PEG chain.
Aplicaciones Científicas De Investigación
Acid-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Acid-PEG8-t-butyl ester involves the formation of stable conjugates with other molecules through its carboxylic acid and t-butyl ester functional groups. The PEG chain enhances the solubility and stability of the conjugates, while the t-butyl ester group provides protection against unwanted reactions . The carboxylic acid group can form covalent bonds with alcohols, amines, and other nucleophiles, enabling the formation of a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Acid-PEG4-t-butyl ester: A shorter PEG chain with similar functional groups.
Acid-PEG12-t-butyl ester: A longer PEG chain with similar functional groups.
Acid-PEG8-methyl ester: A PEG linker with a methyl ester group instead of a t-butyl ester.
Uniqueness
Acid-PEG8-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The t-butyl ester group offers protection against hydrolysis under neutral conditions, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C24H46O12 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26) |
Clave InChI |
YDPFAKTVABYUIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


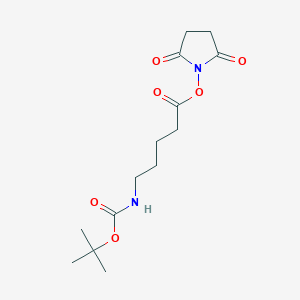
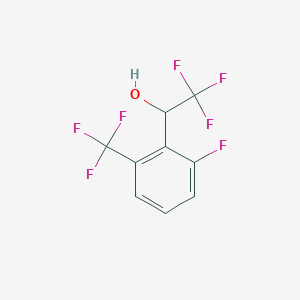
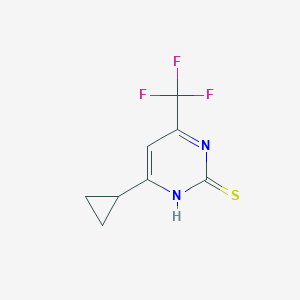
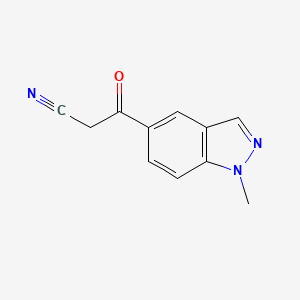
![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
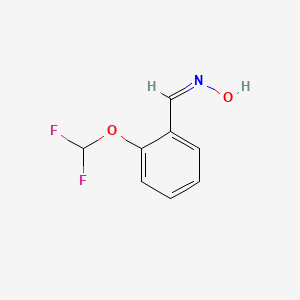
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
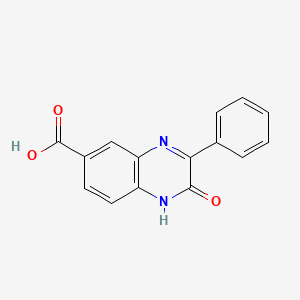
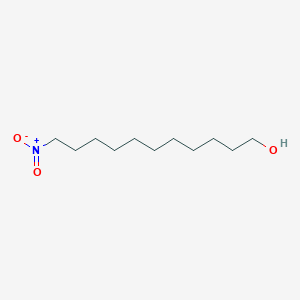

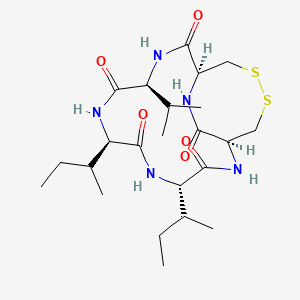

![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
